- Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate (NVA237)Organic Process Research & Development, 2012, 16(11), 1754-1769,
Cas no 78-92-2 (2-Butanol)
2-butyl alcohol (SEC butyl alcohol), molecular formula c4h10o. it is a colorless, transparent, flammable liquid with an odor similar to wine. It is used as a raw material for the manufacture of methyl ethyl ketone, synthetic essence \ dyes, etc., and also as a solvent. It is flammable, and its vapor and air can form an explosive mixture< Br>
2-Butanol structure
2-Butanol
2-Butanol Properties
Names and Identifiers
-
- Tert-butyl alcohol
- (Delta1)-2-Butanol
- Butanol
- (+/-)-2-Butanol
- sec-Butyl alcohol
- 2-Butanol
- sec-Butanol
- (±)-2-Butanol
- 1-methyl-1-propanol
- 3-Methylthiocrotonic acid,S-sec-butyl ester
- sec-Butyl 3-methyl-2-butenethioate
- sec-Butyl S-senecthioate
- S-sec-Butyl 3-methyl-2-butenethioate
- S-BUTYL ALCOHOL
- (+/-)-SEC-BUTYL ALCOHOL
- SEC-BUTYL ALCOHOL
- SECONDARY BUTYL ALCOHOL
- METHYLETHYLCARBINOL
- BUTAN-2-OL
- BUTYLENE HYDRATE
- 2-butyl alcohol;sec-butyl alcohol
- sec-Butyl alcohol (8CI)
- 1-Methylpropyl alcohol
- 2-Hydroxybutane
- 3-Butanol
- DL-Butan-2-ol
- CCS 301
- dl-Methylethylcarbinol
- dl-sec-Butanol
- Ethylmethyl carbinol
- NSC 25499
- Racemic-2-butanol
- s-Butanol
- 2-Butanol,98%
- 2-Butanol 99.5%, SuperDry, Water≤50 ppm (by K.F.)
- 2-Butanol 99.5%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- +Expand
-
- MFCD00004569
- BTANRVKWQNVYAZ-UHFFFAOYSA-N
- 1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3
- OC(CC)C
- 1718765
Computed Properties
- 74.07320
- 1
- 1
- 1
- 74.073165
- 5
- 19.6
- 0
- 0
- 1
- 0
- 0
- 1
- nothing
- nothing
- 0
- 20.2
Experimental Properties
- 0.77720
- 20.23000
- 1541
- n20/D 1.397(lit.)
- 12.5G/100ML(20ºC)
- 98 °C(lit.)
- −115 °C (lit.)
- 12.5 mmHg ( 20 °C)
- Fahrenheit: 80.6 ° f
Celsius: 27 ° c - 125g/l
- 0.506
- Colorless transparent liquid with wine like odor. [1]
- Stable. Flammable. Substances to be avoided include acids, acid chlorides, acid anhydrides, oxidizing agents and halogens.
- Soluble in water, miscible in ethanol, ether, aromatic hydrocarbons. [15]
- Hygroscopic
- 0.808 g/mL at 25 °C(lit.)
2-Butanol Security Information
- GHS02 GHS07
- EO1750000
- 1
- 3
- S13-S24/25-S26-S46-S7/9
- II
- II
- R10; R36/37; R67
- 3
- Xi
- UN 1120 3/PG 3
- H226,H319,H335,H336
- P261,P305+P351+P338
- warning
- Flammable area
- III
- 10-36/37-67
- Warning
- Yes
- 1.4-9.8%(V)
- 3
2-Butanol Customs Data
- 2905142000
-
China Customs Code:
2905142000Overview:
HS: 2905142000. SEC butanol. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. Minimum tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
HS: 2905142000. butan-2-ol. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tarrif:5.5%. general tariff:30.0%
2-Butanol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Water ; 4 - 5 min, cooled; 16 h, 100 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Water ; 30 min, rt
Reference
PDDA-montmorillonite composites loaded with Ru nanoparticles: synthesis, characterization, and catalytic properties in hydrogenation of 2-butanone
Polymers (Basel,
2018,
10(8),
865/1-865/15
,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: Dichloro[2-(methylthio-κS)-N-[2-(methylthio-κS)ethyl]ethanamine-κN](triphenylpho… Solvents: Dichloromethane , Toluene ; 5 h, 20 bar, 80 °C
Reference
SNS-Ligands for Ru-Catalyzed Homogeneous Hydrogenation and Dehydrogenation Reactions
Organic Process Research & Development,
2018,
22(7),
862-870
,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Phosphoric acid, monorubidium salt ; 10 h, 80 °C
Reference
Mild and highly efficient transfer hydrogenation of aldehyde and ketone catalyzed by rubidium phosphate
Journal of Central South University (English Edition),
2016,
23(7),
1603-1610
,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 1974333-48-6 Solvents: Isopropanol ; 5 h, 82 °C; 82 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
Reference
Synthesis and catalytic evaluation of ruthenium(II) benzhydrazone complex in transfer hydrogenation of ketones
Tetrahedron Letters,
2016,
57(33),
3764-3769
,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Sodium tert-butoxide , Iridium(1+), [1-[1-(amino-κN)ethyl]-2-naphthalenyl-κC](1,3-dibutyl-1,3-dihydro-2… Solvents: Isopropanol ; 2 h, 70 °C
Reference
Highly active Cp*Ir catalyst at low temperatures bearing an N-heterocyclic carbene ligand and a chelated primary benzylamine in transfer hydrogenation
Organometallics,
2014,
33(23),
6830-6839
,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Sodium hydroxide , (OC-6-12)-Bis(acetonitrile)dichlorobis(dimethyl P-phenylphosphonite-κP)ruthenium ; 4 h, 82 °C
Reference
Syntheses and X-ray crystal structures of two ruthenium(II) complexes derived from acetonitrile and dimethyl phenylphosphonite
Journal of Organometallic Chemistry,
2013,
739,
21-25
,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Methanol ; 100 °C
Reference
An eco-sustainable erbium(III) triflate catalyzed formation and cleavage of tert-butyl ethers
Synthesis,
2011,
(1),
73-78
,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Diethyl ether ; rt → 0 °C
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
1.2 Reagents: Methanesulfonic acid, trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[… Solvents: Diethyl ether ; 0.5 h, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 0 °C → rt
1.4 Reagents: Hydrogen peroxide Solvents: Water ; rt
1.5 Reagents: Potassium carbonate ; rt
Reference
Selective reduction of carbonyl compounds with B-trifluoromethane-sulfonyldiisopinocampheylborane in ethyl ether
Bulletin of the Korean Chemical Society,
2009,
30(7),
1658-1660
,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Aluminate(1-), (cyano-κC)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 24 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Reaction of sodium cyanoaluminum hydride with selected organic compounds containing representative functional groups
Bulletin of the Korean Chemical Society,
2008,
29(12),
2379-2382
,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: 1-Methylethyl B,B-dichloroborinate Solvents: Dichloromethane ; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 25 °C
Reference
Reaction of aldehydes and ketones with dichloroisopropoxyborane. Comparison of the reducing characteristics of isopropoxyborane derivatives
Bulletin of the Korean Chemical Society,
2008,
29(4),
885-886
,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, anhydride with B,B-bis(2,6,6-trimethylbicyclo[3.1… Solvents: Diethyl ether ; 0.5 h, 0 °C
Reference
Selective reduction of carbonyl compounds with B-acetoxy- and B-trifluoroacetoxydiisopinocampheylboranes
Bulletin of the Korean Chemical Society,
2006,
27(5),
667-671
,
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroaluminum Solvents: Tetrahydrofuran
Reference
Reaction of aluminum hydride-triethylamine complex with selected organic compounds containing representative functional groups
Journal of Organic Chemistry,
1993,
58(15),
3974-9
,
2-Butanol Raw materials
2-Butanol Preparation Products
2-Butanol Related Literature
-
Yingguo Li,Dawei Yu,Zhongran Dai,Jinjin Zhang,Yongliang Shao,Ning Tang,Jincai Wu Dalton Trans. 2015 44 5692
-
Qixuan Lin,Qiwen Zhan,Rui Li,Shouwei Liao,Junli Ren,Feng Peng,Libo Li Green Chem. 2021 23 8510
-
Toshiyuki Kida,Ayumi Teragaki,Justine M. Kalaw,Hajime Shigemitsu Chem. Commun. 2020 56 7581
-
Roberto Fernández-Maestre,Markus Doerr Anal. Methods 2022 14 3011
-
Yulia A. Satska,Elena A. Mikhalyova,Zhanna V. Chernenko,Sergey V. Kolotilov,Matthias Zeller,Igor V. Komarov,Andriy V. Tymtsunik,Andrey Tolmachev,Konstantin S. Gavrilenko,Anthony W. Addison RSC Adv. 2016 6 93707
-
6. Relative and absolute kinetic studies of 2-butanol and related alcohols with tropospheric Cl atomsBernabé Ballesteros,Andrés Garzón,Elena Jiménez,Alberto Notario,José Albaladejo Phys. Chem. Chem. Phys. 2007 9 1210
-
Qifan Liu,Weigang Wang,Ze Liu,Tianhe Wang,Lingyan Wu,Maofa Ge RSC Adv. 2014 4 19716
-
8. Enantioselective Raman spectroscopy (esR) for distinguishing between the enantiomers of 2-butanolClaudia C. Rullich,Johannes Kiefer Analyst 2018 143 3040
-
Roberto Fernandez-Maestre,Martha C. Daza Anal. Methods 2021 13 2878
-
Liaoyuan Zhang,Raushan Singh,Sivakumar D,Zewang Guo,Jiahuan Li,Fanbing Chen,Yuanzhi He,Xiong Guan,Yun Chan Kang,Jung-Kul Lee Green Chem. 2018 20 230